1-Ethyl-5-hydroxy-1H-pyrazole-4-carboxylic acid
Description
Properties
Molecular Formula |
C6H8N2O3 |
|---|---|
Molecular Weight |
156.14 g/mol |
IUPAC Name |
2-ethyl-3-oxo-1H-pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C6H8N2O3/c1-2-8-5(9)4(3-7-8)6(10)11/h3,7H,2H2,1H3,(H,10,11) |
InChI Key |
XIXHKPZOZPNOGK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(=CN1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
-
Cyclocondensation :
Ethyl acetoacetate reacts with N-ethylhydrazine in ethanol under reflux (78–80°C) for 12–24 hours. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by cyclization and dehydration.The hydroxyl group at position 5 arises from keto-enol tautomerism stabilized during cyclization.
-
Solvent and Catalyst Optimization :
Polar aprotic solvents like DMF enhance reaction rates, while acidic catalysts (e.g., HCl) improve regioselectivity. A study comparing solvents demonstrated ethanol as optimal, yielding 68–72% product purity.
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | Ethanol | 72% |
| Temperature | 80°C | +15% vs. RT |
| Catalyst (HCl) | 0.5 M | 80% selectivity |
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency by reducing time and improving yields. This method is particularly advantageous for scaling laboratory protocols to industrial production.
Protocol and Outcomes
-
Accelerated Cyclocondensation :
A mixture of ethyl acetoacetate and N-ethylhydrazine is subjected to microwave irradiation (150 W, 100°C) for 20–30 minutes, achieving 85–90% conversion compared to 12 hours under traditional reflux. -
Energy Efficiency :
Microwave methods reduce energy consumption by 40% and minimize side products like O-alkylated derivatives.
Hydrolysis to Carboxylic Acid
The ester-to-acid conversion is achieved via alkaline hydrolysis followed by acidification.
Saponification Conditions
-
Base Selection :
Aqueous NaOH (2 M) in ethanol under reflux for 4–6 hours achieves complete ester hydrolysis. Alternative bases like KOH show similar efficacy but require higher temperatures. -
Acidification :
Neutralization with HCl (pH 2–3) precipitates the carboxylic acid, which is purified via recrystallization from water-ethanol mixtures (yield: 89–93%).
Regioselectivity and Byproduct Formation
Achieving regioselectivity in pyrazole synthesis remains a critical challenge.
Key Factors Influencing Regioselectivity
-
Substituent Effects :
Electron-withdrawing groups on the diketone favor cyclization at the less hindered carbonyl. For example, ethyl 2,4-diketohexanoate with N-ethylhydrazinium formate yields 78% desired product vs. 22% regioisomer. -
Temperature Control :
Lower temperatures (0–5°C) suppress byproduct formation by slowing competing O-alkylation pathways.
Industrial-Scale Synthesis Considerations
Large-scale production necessitates cost-effective and sustainable practices.
Process Intensification Strategies
-
Continuous Flow Reactors :
Patented methods describe tubular reactors operating at 100°C with residence times of 10–15 minutes, achieving 95% conversion and reducing solvent waste by 60%. -
Catalyst Recycling :
Heterogeneous catalysts (e.g., zeolites) enable reuse over 10 cycles without significant activity loss .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-5-hydroxy-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to alcohols or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyrazoles, alcohols, ketones, and esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Drug Development
1-Ethyl-5-hydroxy-1H-pyrazole-4-carboxylic acid serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives have been studied for their potential in treating inflammatory and metabolic disorders. For instance, compounds derived from this pyrazole have shown promise in inhibiting specific enzymes involved in disease pathways, making them valuable in drug formulation.
Antifungal Activity
Research indicates that derivatives of 1-Ethyl-5-hydroxy-1H-pyrazole-4-carboxylic acid exhibit antifungal properties. A study demonstrated that certain pyrazole derivatives displayed higher antifungal activity against several phytopathogenic fungi compared to established fungicides like boscalid .
| Compound | Activity | Target Organism |
|---|---|---|
| 9m | High | Seven phytopathogenic fungi |
| 9h | Low | Various fungi |
Agrochemical Synthesis
This compound is utilized as a precursor in the synthesis of agrochemicals, particularly fungicides and herbicides. It enhances crop protection by improving the efficacy of active ingredients against pests and diseases . The ability to modify the pyrazole structure allows for the development of targeted agrochemical agents.
Crop Yield Improvement
The application of pyrazole derivatives in agriculture has been linked to increased crop yields due to their effectiveness as growth regulators and protectants against biotic stressors .
Polymer Development
The unique chemical properties of 1-Ethyl-5-hydroxy-1H-pyrazole-4-carboxylic acid make it valuable in material science, particularly in the development of novel polymers and coatings that require specific chemical stability and performance characteristics .
Coatings and Composites
Research has indicated that incorporating pyrazole compounds into polymer matrices can enhance the mechanical properties and thermal stability of the resulting materials, making them suitable for various industrial applications .
Enzyme Inhibition Studies
In biochemical research, this compound is employed to investigate enzyme inhibition mechanisms and metabolic pathways. Studies have shown that it can provide insights into biological processes relevant to therapeutic targets, particularly in cancer research .
Case Study 1: Antifungal Efficacy
A study published in Molecules highlighted the synthesis of novel pyrazole derivatives that demonstrated significant antifungal activity against multiple strains of fungi, suggesting potential for agricultural use as effective fungicides .
Case Study 2: Synthesis Optimization
Research focusing on the optimization of synthetic routes for producing 1-Ethyl-5-hydroxy-1H-pyrazole-4-carboxylic acid derivatives demonstrated improved yields and purity through tailored reaction conditions, underscoring its importance in pharmaceutical applications .
Mechanism of Action
The mechanism of action of 1-Ethyl-5-hydroxy-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, its structural features allow it to interact with various cellular components, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
(a) 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid ()
- Substituents: Amino group at position 5, methyl at position 3, phenyl at position 1.
- Key Properties: The amino group enhances hydrogen bonding but reduces acidity compared to the hydroxyl group in the target compound. Melting point: 156–157°C; IR shows NH₂ and OH stretches (3389–3204 cm⁻¹) .
- Applications: Potential as a pharmaceutical intermediate due to reactive amino group.
(b) 1-(7-Chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)-4-ethyl-1H-pyrazole-3-carboxylic Acid ()
- Substituents: Chloroquinoline and dimethoxyphenyl groups introduce steric bulk and electron-donating effects.
- Key Properties : Increased molecular weight and lipophilicity compared to the target compound. NMR data (δ 10.36–11.51 ppm) suggests strong deshielding due to aromatic substituents .
- Applications: Likely explored for anticancer activity given the quinoline moiety.
(c) 5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic Acid ()
- Substituents : Methyl at position 5, phenyl groups at positions 1 and 3.
- Key Properties : Higher hydrophobicity (melting point 136°C) due to aromatic substituents. Synthesized via NaOH-mediated ester hydrolysis with 80% yield .
- Applications: Potential use in materials science due to rigid aromatic structure.
(d) 1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic Acid ()
- Substituents : Cyclohexyl (position 1) and 4-methoxyphenyl (position 5).
- Key Properties : The methoxy group enhances solubility in polar solvents, while the cyclohexyl group introduces steric hindrance. Structural studies highlight planar pyrazole-carboxylic acid conformation .
Pharmacological and Physicochemical Properties
Spectral Data Highlights
- IR Spectroscopy: Hydroxyl and carboxylic acid groups in the target compound would show broad O-H stretches (~2500–3500 cm⁻¹) and a strong C=O peak (~1650–1700 cm⁻¹), comparable to 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (1651 cm⁻¹ for C=O) .
- ¹H-NMR : The ethyl group in the target compound would produce a triplet (δ ~1.2–1.4 ppm) and quartet (δ ~4.0–4.3 ppm), distinct from phenyl-substituted analogs (e.g., δ 7.36–7.54 ppm for aromatic protons in ).
Biological Activity
1-Ethyl-5-hydroxy-1H-pyrazole-4-carboxylic acid is a compound of significant interest in both medicinal and agricultural chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Molecular Formula: C7H10N2O3
Molecular Weight: 174.17 g/mol
IUPAC Name: 1-Ethyl-5-hydroxy-1H-pyrazole-4-carboxylic acid
CAS Number: 123456-78-9 (hypothetical for illustration)
The biological activity of 1-Ethyl-5-hydroxy-1H-pyrazole-4-carboxylic acid is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the hydroxyl and carboxylic acid functional groups enhances its potential to form hydrogen bonds, facilitating binding to biological targets.
Biological Activities
-
Anticancer Activity
- Several studies have indicated that pyrazole derivatives exhibit anticancer properties. For example, compounds containing the pyrazole structure have shown effectiveness against various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells. Initial screenings revealed IC50 values ranging from 2.43 μM to 14.65 μM for similar pyrazole derivatives, suggesting a promising avenue for further research in anticancer drug development .
- Anti-inflammatory Effects
-
Agricultural Applications
- 1-Ethyl-5-hydroxy-1H-pyrazole-4-carboxylic acid has potential applications in agriculture as a growth regulator or herbicide due to its effects on plant growth and development .
Case Study 1: Anticancer Efficacy
A study evaluated a series of pyrazole derivatives, including 1-Ethyl-5-hydroxy-1H-pyrazole-4-carboxylic acid, for their cytotoxic effects on cancer cell lines. The results indicated that compounds with similar structures demonstrated significant growth inhibition, supporting the notion that the pyrazole scaffold is conducive to anticancer activity.
Case Study 2: Inhibition of Xanthine Oxidoreductase
Research involving related pyrazole compounds demonstrated their effectiveness as xanthine oxidoreductase inhibitors, which are crucial in managing gout and hyperuricemia. The most potent inhibitors showed IC50 values comparable to established drugs like febuxostat . This suggests that 1-Ethyl-5-hydroxy-1H-pyrazole-4-carboxylic acid may also possess similar inhibitory effects.
Data Tables
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-Ethyl-5-hydroxy-1H-pyrazole-4-carboxylic acid?
- Methodology : Synthesis typically involves cyclocondensation of ethyl acetoacetate with hydrazine derivatives to form the pyrazole core. Subsequent functionalization includes esterification at position 4 and hydroxylation at position 4. For example, ethyl 5-hydroxy-1H-pyrazole-4-carboxylate (a precursor) can be synthesized via multicomponent reactions using acid anhydrides or chlorides, followed by alkaline hydrolysis to yield the carboxylic acid .
- Key Steps :
- Cyclocondensation under reflux in ethanol or DMF .
- Hydrolysis of the ethyl ester group using NaOH or KOH in aqueous methanol .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methods :
- IR Spectroscopy : Identifies carboxylic acid (-COOH, ~2500–3300 cm⁻¹) and hydroxyl (-OH, ~3200–3600 cm⁻¹) groups .
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., ethyl group at N1: δ ~1.2–1.4 ppm for CH₃; hydroxyl proton at C5: δ ~10–12 ppm) .
- Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ for C₇H₉N₂O₃: theoretical m/z 175.06) .
Q. What are the primary applications of this compound in chemical research?
- Applications :
- Building Block : Used to synthesize fused heterocycles (e.g., triazoles, isoxazoles) via cycloaddition or cross-coupling reactions .
- Ligand Design : The carboxylic acid and hydroxyl groups enable coordination with transition metals (e.g., Cu²⁺, Fe³⁺) for catalytic studies .
Advanced Research Questions
Q. How does the hydroxyl group at position 5 influence pharmacological activity compared to nitro or methyl substituents?
- Structure-Activity Relationship (SAR) :
- Hydroxyl Group : Enhances hydrogen-bonding with biological targets (e.g., enzymes like COX-2), improving anti-inflammatory activity .
- Nitro Group : Increases electrophilicity, potentially enhancing antibacterial properties but reducing solubility .
- Experimental Validation : Compare IC₅₀ values in enzyme inhibition assays (e.g., COX-2) for derivatives with varying substituents .
Q. How can computational modeling optimize the compound’s bioactivity?
- Methods :
- Docking Studies : Predict binding affinities to targets (e.g., EGFR kinase) using software like AutoDock Vina .
- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with substituent effects .
- Case Study : Pyrazole derivatives with electron-withdrawing groups (e.g., -NO₂) show lower HOMO energies, suggesting reduced nucleophilic reactivity .
Q. How to resolve contradictions in reported biological data for pyrazole-4-carboxylic acid derivatives?
- Analysis Framework :
- Experimental Variability : Assess differences in assay conditions (e.g., pH, solvent) that affect solubility and stability .
- Substituent Position : Compare positional isomers (e.g., 5-hydroxy vs. 4-carboxylic acid derivatives) to isolate functional group contributions .
- Example : Discrepancies in antifungal activity may arise from differential cell permeability due to substituent hydrophobicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
